PF-06651481-00

Catalog No.
S539191
CAS No.
1391063-17-4
M.F
C26H29Cl2N5O3
M. Wt
530.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PF-06651481-00

CAS Number

1391063-17-4

Product Name

PF-06651481-00

IUPAC Name

4-(3,5-dichloro-4-methoxyanilino)-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile

Molecular Formula

C26H29Cl2N5O3

Molecular Weight

530.4 g/mol

InChI

InChI=1S/C26H29Cl2N5O3/c1-32-6-8-33(9-7-32)5-4-10-36-24-14-22-19(13-23(24)34-2)25(17(15-29)16-30-22)31-18-11-20(27)26(35-3)21(28)12-18/h11-14,16H,4-10H2,1-3H3,(H,30,31)

InChI Key

YCLIWTLPTXAGPQ-UHFFFAOYSA-N

SMILES

N#CC1=C(NC2=CC(Cl)=C(OC)C(Cl)=C2)C3=CC(OC)=C(OCCCN4CCN(C)CC4)C=C3N=C1

Solubility

Soluble in DMSO

Synonyms

PF-06651481-00; PF 06651481 00; PF0665148100; Bosutinib Isomer I;

Canonical SMILES

CN1CCN(CC1)CCCOC2=C(C=C3C(=C2)N=CC(=C3NC4=CC(=C(C(=C4)Cl)OC)Cl)C#N)OC

Description

The exact mass of the compound PF-06651481-00 is 529.1647 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PF-06651481-00, also known as Bosutinib Isomer I, is a chemical compound with significant implications in pharmacology, particularly in oncology. This compound is characterized by its complex structure, which includes multiple functional groups that contribute to its biological activity. It has been identified as a modified steroidal alkylating agent and has shown promise in treating various solid tumors in murine models, including colon and breast cancers. The compound's efficacy is attributed to its ability to suppress tumor growth and enhance survival rates in treated subjects compared to controls.

As an isomer of Bosutinib, PF-06651481-00 likely shares a similar mechanism of action. Bosutinib inhibits the Src and Abl tyrosine kinases, enzymes that play a role in cell growth, proliferation, and survival []. By inhibiting these enzymes, Bosutinib may disrupt cancer cell signaling and potentially lead to cell death. However, the specific mechanism of action of PF-06651481-00 might differ due to its isomeric structure, and further research is needed to elucidate this.

PF-06651481-00 is a specific type of molecule known as a kinase inhibitor. Kinases are enzymes that play a critical role in many cellular processes, including cell growth and division [Source: National Cancer Institute ]. Kinase inhibitors can disrupt these processes, which is why they are being investigated for their potential use in treating cancer.

Chemical Structure and Properties

PF-06651481-00 is an isomer of Bosutinib, a known kinase inhibitor. Isomers are molecules with the same chemical formula but different atomic arrangements [Source: Royal Society of Chemistry ]. The specific properties of PF-06651481-00, such as its bioavailability and potency, compared to Bosutinib are investigated in scientific research.

, primarily involving oxidation processes. These reactions can convert functional groups within the compound to more reactive species, facilitating further chemical transformations. For instance, strong oxidizing agents can be employed to modify the compound's structure, potentially enhancing its therapeutic properties or altering its pharmacokinetic profile.

The biological activity of PF-06651481-00 has been extensively studied, particularly regarding its anti-cancer properties. It has demonstrated significant efficacy against several murine solid tumors, including Colon 26 and B16 melanoma. Research indicates that this compound not only suppresses tumor growth but also increases the lifespan of treated mice significantly compared to untreated controls. Furthermore, it shows potential against specific xenografts, such as LX-1 lung and MX-1 breast tumors.

The synthesis of PF-06651481-00 involves several steps that typically include the formation of key intermediates followed by specific reactions to construct the final compound. While detailed synthetic routes are often proprietary or unpublished, common methods may involve the use of enzymatic desymmetrization techniques or other organic synthesis strategies to achieve the desired structural modifications efficiently.

PF-06651481-00 has potential applications primarily in cancer treatment due to its demonstrated anti-tumor activity. Its ability to target specific cancer types makes it a candidate for further clinical development and research. Additionally, the compound's unique properties may allow it to be explored for use in combination therapies aimed at enhancing the efficacy of existing cancer treatments.

Interaction studies involving PF-06651481-00 focus on understanding how this compound interacts with biological targets at the molecular level. These studies are crucial for determining the pharmacodynamics and pharmacokinetics of the compound, including its binding affinity for various receptors and enzymes involved in cancer progression. Such interactions can inform dosing regimens and help predict potential side effects or drug-drug interactions when used in combination with other therapeutic agents.

Several compounds share structural or functional similarities with PF-06651481-00. Here are some notable examples:

Compound NameCAS NumberKey Characteristics
Bosutinib380843-75-4A dual Src/Abl inhibitor with anti-cancer properties
Imatinib152459-95-5A well-known tyrosine kinase inhibitor for CML
Nilotinib641571-10-0A potent inhibitor of BCR-ABL used in leukemia

Uniqueness: PF-06651481-00 is distinguished from these similar compounds primarily by its modified steroidal structure and specific alkylating properties that enhance its anti-tumor activity against a broader range of solid tumors compared to traditional tyrosine kinase inhibitors like Imatinib and Nilotinib. Its unique mechanism may provide alternative therapeutic pathways for patients who do not respond to existing treatments.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.4

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

529.1647452 g/mol

Monoisotopic Mass

529.1647452 g/mol

Heavy Atom Count

36

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

SJH9PU93QM

Dates

Modify: 2023-08-15
1: Filppula AM, Neuvonen PJ, Backman JT. In vitro assessment of time-dependent

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